4'-Hydroxydiclofenac

Catalog No.
S516190
CAS No.
64118-84-9
M.F
C14H11Cl2NO3
M. Wt
312.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxydiclofenac

CAS Number

64118-84-9

Product Name

4'-Hydroxydiclofenac

IUPAC Name

2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid

Molecular Formula

C14H11Cl2NO3

Molecular Weight

312.1 g/mol

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)

InChI Key

KGVXVPRLBMWZLG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4'-hydroxydiclofenac, 4-hydroxy diclofenac

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl

The exact mass of the compound 4'-Hydroxydiclofenac is 311.0116 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

4'-Hydroxydiclofenac (CAS: 64118-84-9) is the primary human phase-I oxidative metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, generated predominantly via the hepatic cytochrome P450 2C9 (CYP2C9) pathway [1]. In commercial and scientific procurement, it is highly valued as an analytical reference standard rather than a therapeutic agent. Its primary utility lies in Drug Metabolism and Pharmacokinetics (DMPK) workflows, where it serves as the definitive biomarker for CYP2C9 activity and phenotyping. Additionally, because diclofenac undergoes extensive biological transformation, 4'-Hydroxydiclofenac is a critical target compound for environmental wastewater monitoring and ecological risk assessments [2]. Beyond analytical quantification, it is utilized as a direct precursor in predictive toxicology to model idiosyncratic drug-induced liver injury (DILI) via the formation of reactive quinone imines.

Substituting 4'-Hydroxydiclofenac with the parent drug (diclofenac) or generic NSAID standards fundamentally compromises analytical and toxicological workflows. In DMPK assays, parent diclofenac is the substrate, not the product; quantifying CYP2C9 turnover strictly requires the 4'-OH reference standard to establish accurate calibration curves and metabolic clearance rates. In environmental testing, tracking only the parent drug severely underestimates the total ecological NSAID load, as 4'-Hydroxydiclofenac frequently appears in wastewater effluents at massive concentrations that surpass the parent compound [1]. Furthermore, in in vitro toxicology models, using parent diclofenac introduces a variable bottleneck dependent on the specific cellular expression of CYP2C9. Procuring the 4'-OH metabolite allows researchers to bypass this activation step and directly generate reactive quinone imine intermediates, ensuring highly reproducible, standardized models of idiosyncratic hepatotoxicity [2].

CYP-Specific Metabolic Tracking: 4'-OH vs. 5-OH Metabolites

In drug metabolism and pharmacokinetics (DMPK), distinguishing between specific cytochrome P450 pathways is critical. 4'-Hydroxydiclofenac is the primary oxidative product of CYP2C9 (representing approximately 65% of diclofenac clearance), whereas 5-hydroxydiclofenac is a minor product generated by CYP3A4[1]. Procurement of the exact 4'-OH standard is mandatory to quantify CYP2C9 turnover, which exhibits a specific Michaelis constant (Km) of approximately 11.66 µM in targeted electrochemical assays[2].

Evidence DimensionCYP Pathway Specificity
Target Compound Data4'-Hydroxydiclofenac (CYP2C9 product, ~65% clearance)
Comparator Or Baseline5-Hydroxydiclofenac (CYP3A4 product)
Quantified DifferenceExclusive tracking of CYP2C9 vs. CYP3A4 activity
ConditionsIn vitro human liver microsome / recombinant CYP assays

Procuring the specific 4'-OH metabolite is essential for isolating CYP2C9 activity from CYP3A4-mediated background metabolism in DMPK screening.

Wastewater Transformation Tracking vs. Parent Drug

Environmental monitoring of NSAIDs requires tracking biological degradation products, as parent compounds alone underestimate total environmental load. LC-MS/MS analysis of wastewater reveals that while parent diclofenac is present, 4'-Hydroxydiclofenac is detected in effluents at massive concentrations of 585–6000 ng/L [1]. The analytical limit of detection (LOD) for 4'-OH-diclofenac reaches 0.1–3.1 ng/L [1]. Relying solely on the parent drug fails to capture the true ecological footprint of diclofenac usage.

Evidence DimensionEffluent Concentration & Detection Limits
Target Compound Data4'-Hydroxydiclofenac (585–6000 ng/L in effluent; LOD 0.1–3.1 ng/L)
Comparator Or BaselineParent Diclofenac (Underrepresents total transformed NSAID load)
Quantified DifferenceCaptures up to 6000 ng/L of transformed biological load missed by parent-only tracking
ConditionsLC-MS/MS analysis of urban wastewater treatment plant effluents

Environmental testing laboratories must procure the 4'-OH standard to achieve regulatory compliance and accurately quantify NSAID degradation profiles.

Direct Precursor for Quinone Imine Hepatotoxicity Modeling

Idiosyncratic drug-induced liver injury (DILI) from diclofenac is driven by reactive quinone imine intermediates. Using parent diclofenac in toxicity models introduces a variable bottleneck dependent on cellular CYP2C9 expression. In contrast, 4'-Hydroxydiclofenac directly oxidizes (oxidation peak ~0.297 V) to form the reactive p-benzoquinone imine, which immediately forms glutathione (GSH) adducts [1]. This allows researchers to bypass the initial CYP-activation step and directly dose cells to study downstream reactive oxygen species (ROS) and protein adduct formation[2].

Evidence DimensionReactive Intermediate Formation
Target Compound Data4'-Hydroxydiclofenac (Direct oxidation to quinone imines; peak ~0.297 V)
Comparator Or BaselineParent Diclofenac (Requires variable CYP2C9 pre-activation)
Quantified DifferenceBypasses CYP2C9 bottleneck for immediate GSH-adduct generation
ConditionsIn vitro GSH-trapping assays and electrochemical oxidation

Toxicology labs procure this compound to isolate and standardize the downstream mechanisms of idiosyncratic hepatotoxicity without confounding CYP expression variables.

In Vitro CYP2C9 Activity and Inhibition Assays (DMPK)

As the gold-standard product of diclofenac metabolism, 4'-Hydroxydiclofenac is procured as an analytical reference standard to quantify CYP2C9 activity in human liver microsomes and recombinant enzyme systems. It is essential for screening drug-drug interactions (DDIs) and evaluating the inhibitory potential of new chemical entities against CYP2C9 [1].

Environmental LC-MS/MS Water Quality Monitoring

Due to its persistence and high concentration in wastewater effluents (up to 6000 ng/L), 4'-Hydroxydiclofenac is a mandatory reference standard for environmental testing laboratories. It enables the precise LC-MS/MS quantification of NSAID degradation, ensuring accurate ecological risk assessments and compliance with emerging water quality watch lists [2].

Idiosyncratic Drug-Induced Liver Injury (DILI) Modeling

In predictive toxicology, 4'-Hydroxydiclofenac is utilized as a direct precursor to reactive quinone imines. By bypassing the variable CYP2C9 activation step required by the parent drug, it allows researchers to standardize the generation of glutathione adducts and study the exact mechanisms of protein binding and oxidative stress in hepatic models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

311.0115986 Da

Monoisotopic Mass

311.0115986 Da

Heavy Atom Count

20

LogP

3.7 (LogP)
3.7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NJF5O599EF

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (84.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

64118-84-9

Metabolism Metabolites

4'-hydroxydiclofenac has known human metabolites that include (2S,3S,4S,5R)-6-[4-[2-(carboxymethyl)anilino]-3,5-dichlorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and 2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid.
4'-hydroxydiclofenac is a known human metabolite of diclofenac.

Wikipedia

4'-hydroxydiclofenac

Use Classification

Pharmaceuticals -> Transformation products

Dates

Last modified: 08-15-2023
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10: Di Nardo G, Dell'Angelo V, Catucci G, Sadeghi SJ, Gilardi G. Subtle structural changes in the Asp251Gly/Gln307His P450 BM3 mutant responsible for new activity toward diclofenac, tolbutamide and ibuprofen. Arch Biochem Biophys. 2016 Jul 15;602:106-115. doi: 10.1016/j.abb.2015.12.005. Epub 2015 Dec 21. PubMed PMID: 26718083.
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